molecular formula C20H24N4O4 B3473884 [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

Cat. No.: B3473884
M. Wt: 384.4 g/mol
InChI Key: CJZYBKWSYGEVCW-UHFFFAOYSA-N
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Description

[2,6-Dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate is a structurally complex organic compound characterized by a central 2,6-dimethoxy-substituted phenyl ring. The key functional groups include an iminomethyl (-CH=N-) bridge linking the phenyl ring to a 4-pyridin-2-ylpiperazine moiety and an acetyloxy (-OAc) ester group at the para position.

The compound’s synthesis likely involves condensation reactions between aldehydes and amines, followed by esterification. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy, to confirm stereochemistry and purity.

Properties

IUPAC Name

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-15(25)28-20-17(26-2)12-16(13-18(20)27-3)14-22-24-10-8-23(9-11-24)19-6-4-5-7-21-19/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZYBKWSYGEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360835
Record name ST50457673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-63-3
Record name ST50457673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with 4-(2-pyridinyl)piperazine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety can bind to various receptors or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. Boronic Acid Derivatives (e.g., 9a, 9b, 9c)

Compounds such as (R)-(2,6-dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)-boronic acid (9a) share the 2,6-dimethoxy-phenyl backbone but replace the iminomethyl-pyridinylpiperazine group with a boronic acid and carbamoyl substituent .

  • The carbamoyl group enhances hydrogen-bonding capacity compared to the acetyloxy ester, altering solubility and target affinity.
  • Steric Effects : Bulkier substituents (e.g., phenylethyl in 9a) improve isomer stability during synthesis but reduce membrane permeability compared to the less sterically hindered pyridinylpiperazine group in the target compound .
2.1.2. Sulfanylidene-Triazole Derivatives

The compound [2,6-dimethoxy-4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate () retains the dimethoxy-phenyl-acetate core but substitutes the pyridinylpiperazine with a sulfanylidene-triazole group .

  • The methoxy-phenyl group on the triazole enhances π-π stacking interactions, contrasting with the pyridinylpiperazine’s basic nitrogen, which may favor protonation at physiological pH .

Phosphinate-Containing Analogues

Toldimphos sodium ([4-(dimethylamino)-2-methylphenyl]phosphinate sodium salt) shares a phenyl backbone but diverges significantly in functional groups, featuring a phosphinate ion and dimethylamino substituent .

  • Comparative Properties: The phosphinate group confers ionic character, enhancing water solubility compared to the acetyloxy ester. The dimethylamino group provides basicity (pKa ~8–10), whereas the pyridinylpiperazine in the target compound has multiple basic sites (piperazine N: pKa ~6–9; pyridine N: pKa ~1–3), enabling pH-dependent binding .

Biological Activity

[2,6-Dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate, with the molecular formula C20H24N4O4C_{20}H_{24}N_{4}O_{4} and a molecular weight of approximately 384.43 g/mol, is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features which include methoxy groups, a pyridine ring, and a piperazine moiety. This compound is particularly relevant in pharmacological research aimed at understanding its biological activities, especially as an inhibitor of protein kinase C (PKC) and its potential neuroprotective effects.

The compound is characterized by its ability to undergo nucleophilic substitution reactions, primarily due to the presence of the acetate group. It can hydrolyze in aqueous environments to yield 2,6-dimethoxy-4-{[(4-pyridin-2-yl)piperazin-1-yl]methyl}phenol and acetic acid, facilitating further reactions with various nucleophiles. The synthesis typically involves multi-step organic reactions that require careful manipulation of functional groups.

Inhibition of Protein Kinase C

Research indicates that this compound acts as an inhibitor of protein kinase C (PKC), an enzyme crucial for numerous cellular signaling pathways related to cell growth and differentiation. The modulation of PKC activity can influence various physiological processes, making this compound a candidate for therapeutic applications in diseases such as cancer and neurological disorders.

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially leading to protective effects against neurodegeneration.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of electron-donating substituents at the phenyl moiety has been shown to enhance activity against various biological targets. A quantitative structure–activity relationship (QSAR) analysis can provide insights into how modifications to the structure might affect its biological efficacy.

Compound Name Structure Features Biological Activity
[2,6-Dimethoxy...]Methoxy groups, pyridine ringInhibitor of PKC; potential neuroprotective
Toldimphos SodiumContains a phosphonate groupInsecticide
MoxifloxacinFluoroquinolone antibioticAntibacterial
DapoxetineSelective serotonin reuptake inhibitorUsed for premature ejaculation treatment

Case Studies

Recent studies have utilized various methodologies to assess the biological activity of this compound. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to measure binding affinities and interactions with specific receptors.

In one notable study, the compound was tested for its larvicidal activity against Chilo suppressalis, revealing significant inhibition of chitin synthesis at certain concentrations. The concentration required to achieve 50% inhibition (IC50) was quantitatively measured, demonstrating the compound's potential as an agricultural biopesticide .

Q & A

Q. What are the key steps in synthesizing [2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves a multi-step process:

  • Step 1: Condensation of 2,6-dimethoxy-4-formylphenyl acetate with 4-pyridin-2-ylpiperazine under reflux in ethanol or dichloromethane.
  • Step 2: Use of a dehydrating agent (e.g., molecular sieves) to facilitate imine bond (C=N) formation.
  • Optimization: Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 aldehyde:amine) are critical for yield (typically 65–85%). Characterization via 1^1H/13^13C NMR confirms the imine geometry (E/Z isomerism) and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy: Focus on signals for the imine proton (δ 8.2–8.5 ppm, singlet) and pyridinyl protons (δ 7.1–8.3 ppm, multiplet). Methoxy groups appear as singlets (δ 3.8–3.9 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]+^+) at m/z ~451.5 (calculated for C23_{23}H26_{26}N4_4O4_4) .
  • IR Spectroscopy: Stretching vibrations for C=N (1630–1650 cm1^{-1}) and acetate C=O (1740–1760 cm1^{-1}) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: In airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of arylpiperazine derivatives like this compound?

Methodological Answer:

  • Comparative Assays: Use standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known agonists/antagonists) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methyl groups) and evaluate changes in potency. For example, replacing the pyridinyl group with phenyl (as in ) reduces serotonin receptor affinity by ~30% .
  • Data Normalization: Report IC50_{50}/EC50_{50} values relative to internal standards to enable cross-study comparisons .

Q. What experimental design considerations are critical for evaluating the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies: Simulate abiotic (hydrolysis at pH 4–9) and biotic (microbial degradation in soil/water) conditions. Monitor via HPLC-MS for breakdown products (e.g., free piperazine or phenolic fragments) .
  • Ecotoxicity Testing: Use tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) to assess impacts at different trophic levels. LC50_{50} values <10 mg/L indicate high aquatic toxicity .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes at target receptors (e.g., 5-HT1A_{1A} or α-adrenergic receptors). Prioritize residues within 4Å of the imine group for mutagenesis studies .
  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), BBB permeability (CNS inactive), and CYP450 interactions (potential inhibition of CYP2D6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate
Reactant of Route 2
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[2,6-dimethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenyl] acetate

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